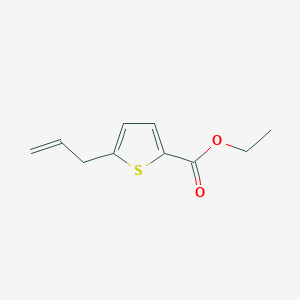

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-prop-2-enylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHREYMIOWPUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572588 | |

| Record name | Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252357-16-7 | |

| Record name | Ethyl 5-(2-propen-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252357-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 3 5 Ethoxycarbonyl 2 Thienyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlation signals in various NMR experiments, a complete structural assignment of 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene can be achieved.

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment. The predicted chemical shifts for the protons in this compound are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3' (Thiophene) | ~ 7.0-7.2 | Doublet | J = ~3.5-4.0 |

| H4' (Thiophene) | ~ 7.6-7.8 | Doublet | J = ~3.5-4.0 |

| H1 (Allyl) | ~ 3.5-3.7 | Doublet | J = ~6.5 |

| H2 (Allyl) | ~ 5.9-6.1 | Multiplet (ddt) | J = ~17.0, ~10.0, ~6.5 |

| H3a (Allyl, trans) | ~ 5.1-5.3 | Doublet of quartets | J = ~17.0, ~1.5 |

| H3b (Allyl, cis) | ~ 5.0-5.2 | Doublet of quartets | J = ~10.0, ~1.5 |

| -OCH₂CH₃ (Ethyl) | ~ 4.2-4.4 | Quartet | J = ~7.1 |

| -OCH₂CH₃ (Ethyl) | ~ 1.2-1.4 | Triplet | J = ~7.1 |

The two protons on the thiophene (B33073) ring (H3' and H4') are expected to appear as doublets due to coupling with each other. The protons of the allyl group exhibit a characteristic pattern: the methylene (B1212753) protons adjacent to the thiophene ring (H1) appear as a doublet, the vinyl proton (H2) as a complex multiplet, and the terminal vinyl protons (H3a and H3b) as distinct signals due to their different geometric relationships (cis and trans) to the rest of the molecule. The ethoxycarbonyl group gives rise to a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl ester pattern.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for this compound are presented below. The multiplicity of each signal in a proton-coupled spectrum (e.g., DEPT) is also predicted.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (DEPT) |

| C=O (Ester) | ~ 162-164 | C |

| C2' (Thiophene) | ~ 145-147 | C |

| C5' (Thiophene) | ~ 140-142 | C |

| C4' (Thiophene) | ~ 132-134 | CH |

| C3' (Thiophene) | ~ 125-127 | CH |

| C2 (Allyl) | ~ 135-137 | CH |

| C3 (Allyl) | ~ 116-118 | CH₂ |

| C1 (Allyl) | ~ 34-36 | CH₂ |

| -OCH₂CH₃ (Ethyl) | ~ 60-62 | CH₂ |

| -OCH₂CH₃ (Ethyl) | ~ 14-16 | CH₃ |

The spectrum is expected to show ten distinct carbon signals, corresponding to the ten unique carbon atoms in the structure. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons of the thiophene ring will appear in the typical aromatic region, with the substituent-bearing carbons being quaternary. The olefinic carbons of the allyl group will also be in the downfield region, while the aliphatic carbons of the allyl and ethyl groups will be found in the upfield region of the spectrum.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include:

H3' with H4' on the thiophene ring.

H1 of the allyl group with H2.

H2 of the allyl group with both H3a and H3b.

The methylene protons of the ethyl group with the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations would confirm the assignments in the ¹H and ¹³C NMR tables. For example, the signal for H3' would correlate with the signal for C3'.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different spin systems. Key expected HMBC correlations would be:

From the H1 allyl protons to C2', C3', and C5' of the thiophene ring, as well as to C2 and C3 of the allyl group.

From the thiophene protons (H3' and H4') to the carbonyl carbon of the ester group.

From the methylene protons of the ethyl group to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which can help to determine the stereochemistry and conformation of the molecule. For instance, NOESY could reveal spatial proximity between the H1 protons of the allyl group and the H3' proton of the thiophene ring, providing information about the preferred conformation around the C-C single bond connecting the allyl group to the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The thiophene ring has several characteristic vibrational modes. For a 2,5-disubstituted thiophene, the following absorptions are expected:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C-H stretching (aromatic) | ~ 3100-3000 |

| C=C stretching (ring) | ~ 1550-1450 |

| Ring breathing/stretching | ~ 1400-1300 |

| C-H in-plane bending | ~ 1250-1000 |

| C-H out-of-plane bending | ~ 850-800 |

| C-S stretching | ~ 750-650 |

These bands confirm the presence of the substituted thiophene ring system within the molecule.

The ethoxycarbonyl group also has distinct and strong absorptions in the IR spectrum, which are readily identifiable.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C=O stretching (ester) | ~ 1725-1705 |

| C-O stretching (ester) | ~ 1300-1150 |

| C-H stretching (aliphatic) | ~ 3000-2850 |

The strong carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum and is a clear indicator of the ester functionality. The C-O stretching bands further support the presence of the ester group. The aliphatic C-H stretching bands from the allyl and ethyl groups would also be present in the 3000-2850 cm⁻¹ region.

Detection of Olefinic Stretching and Bending Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the presence of the 1-propene (allyl) group gives rise to distinct olefinic stretching and bending vibrations.

The C-H stretching vibrations of the vinyl group are expected to appear above 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the =CH₂ group and the stretching of the =CH- group typically absorb in the region of 3010-3095 cm⁻¹. The C=C double bond stretching vibration is anticipated to be observed in the range of 1640-1650 cm⁻¹, a region characteristic of monosubstituted alkenes.

Out-of-plane C-H bending vibrations (wags) are particularly diagnostic for substituted alkenes. For a terminal vinyl group, strong absorption bands are expected near 990 cm⁻¹ and 910 cm⁻¹. The in-plane C-H bending (scissoring) of the terminal methylene group may be observed around 1416 cm⁻¹. The following table summarizes the expected IR absorption frequencies for the olefinic moiety.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Olefinic C-H Stretch | 3010 - 3095 | Medium |

| C=C Stretch | 1640 - 1650 | Medium to Weak |

| Out-of-plane C-H Bend (=CH₂) | 985 - 1000 and 905 - 920 | Strong |

| In-plane C-H Bend (=CH₂) | ~1416 | Medium |

These characteristic olefinic vibrations, in conjunction with absorptions from the ethoxycarbonyl group (C=O stretch ~1715 cm⁻¹) and the thiophene ring (ring stretches ~1400-1550 cm⁻¹, C-H stretches ~3100 cm⁻¹), would provide a definitive IR fingerprint for this compound. globalresearchonline.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

| Ion Formula | Calculated Exact Mass |

| [C₁₀H₁₂O₂S]⁺ | 196.0558 |

Electron ionization mass spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and numerous fragment ions. The fragmentation pattern is a reproducible fingerprint that provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

The molecular ion peak, [M]⁺, would be expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃, M-45) and the loss of ethylene (B1197577) via a McLafferty rearrangement if a gamma-hydrogen is available, though this is not the case here. libretexts.org A prominent fragmentation pathway for the thiophene ring involves cleavage of the bonds adjacent to the sulfur atom. The allyl group can undergo allylic cleavage to lose a hydrogen radical (M-1) or a larger fragment.

A plausible fragmentation pathway would involve the initial loss of the ethoxy group to form a stable acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide or cleavage of the thiophene ring. The presence of the allyl group might also lead to rearrangements and characteristic losses. Analysis of the mass spectra of related compounds like ethyl thiophene-2-carboxylate (B1233283) can provide insights into the expected fragmentation of the core structure. nist.gov

Predicted Fragmentation Table:

| m/z | Possible Fragment | Loss from Molecular Ion |

| 196 | [C₁₀H₁₂O₂S]⁺ (Molecular Ion) | - |

| 151 | [C₈H₇OS]⁺ | •OCH₂CH₃ |

| 123 | [C₇H₇S]⁺ | CO from m/z 151 |

| 111 | [C₅H₃O₂S]⁺ | •CH₂CH=CH₂ |

While EI-MS is excellent for structural elucidation through fragmentation, the molecular ion can sometimes be weak or absent for certain compounds. Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are less energetic and are therefore more likely to produce an intact molecular ion or a protonated molecule [M+H]⁺. These techniques are invaluable for confirming the molecular weight of the compound when the molecular ion is not observed in the EI spectrum. Although specific applications of these techniques to this compound are not documented, their use is standard practice in the characterization of newly synthesized organic molecules to provide unambiguous molecular weight information. nih.govuchicago.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The thiophene ring is an aromatic system that absorbs in the UV region. The position and intensity of the absorption bands are influenced by the nature and position of the substituents on the ring. nii.ac.jp

For this compound, the chromophore consists of the thiophene ring conjugated with the ethoxycarbonyl group. The allyl group is not directly conjugated with the thiophene π-system. The UV spectrum is expected to show characteristic π → π* transitions. Substituted thiophenes typically exhibit strong absorption bands in the range of 230-280 nm. researchgate.net The ethoxycarbonyl group, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. The conjugation between the thiophene ring and the carbonyl group of the ester is a key factor influencing the electronic transitions. nii.ac.jp Studies on various substituted thiophenes have shown that the electronic structure and, consequently, the UV-Vis absorption are highly dependent on the substituents. nih.govresearchgate.net

Expected UV-Vis Absorption:

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol (B145695)/Hexane | 240 - 280 | π → π* |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While there is no published crystal structure for this compound, analysis of closely related structures can offer valuable insights into its likely solid-state conformation and packing.

For instance, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate reveals a largely planar arrangement of the thiophene and thiazole (B1198619) rings, with the ethyl group of the ester adopting a specific conformation. uomphysics.net Similarly, the crystal structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate shows that the thiophene ring and the ethoxycarbonyl group are nearly coplanar, stabilized by intramolecular hydrogen bonding. researchgate.net

Based on these analogs, it can be anticipated that the thiophene ring and the ethoxycarbonyl group in this compound would also adopt a relatively planar conformation to maximize conjugation. The orientation of the propene group would be a key structural feature. In the solid state, intermolecular interactions such as C-H···O hydrogen bonds involving the ester oxygen atoms and π-π stacking of the thiophene rings would likely play a significant role in the crystal packing. uomphysics.net

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD) data for the chemical compound this compound. As a result, a detailed article on its structural elucidation based on the requested outline cannot be provided at this time.

The elucidation of a molecule's three-dimensional structure and crystalline arrangement is fundamental to understanding its chemical and physical properties. Techniques such as SCXRD and PXRD are indispensable in this regard. SCXRD provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for determining the absolute stereochemistry and observing intermolecular interactions within the crystal lattice. PXRD, on the other hand, is a powerful tool for identifying the crystalline phase of a bulk sample and assessing its purity.

While crystallographic data exists for numerous related thiophene derivatives, this information is not transferable to this compound, as even minor structural modifications can lead to significant differences in crystal packing and molecular conformation.

Further experimental research is required to determine the crystallographic and spectroscopic properties of this compound. Once such data becomes publicly available, a comprehensive analysis as per the requested structure can be compiled.

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. For 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene, these calculations would reveal precise details about its structural parameters.

Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C1-C2 (Thiophene) | Data not available |

| C2-S (Thiophene) | Data not available | |

| C4-C5 (Thiophene) | Data not available | |

| C2-C(propene) | Data not available | |

| C=C (propene) | Data not available | |

| C=O (carbonyl) | Data not available | |

| Bond Angles (°) | C1-C2-S (Thiophene) | Data not available |

| C2-C1-C(propene) | Data not available | |

| C-C=C (propene) | Data not available | |

| O-C=O (carbonyl) | Data not available | |

| Dihedral Angles (°) | S-C2-C(propene)-C | Data not available |

Note: This table is a template. Specific values are not available from existing literature.

Conformational Analysis of the Propene Side Chain and Ethoxycarbonyl Group

The flexibility of the propene and ethoxycarbonyl side chains allows for multiple possible conformations (spatial arrangements). A thorough computational analysis would involve rotating these groups around their connecting single bonds to map the potential energy surface. This process identifies the most stable conformer (the global minimum) and other low-energy conformers, providing insight into the molecule's preferred shapes.

Electronic Structure Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. Computational methods provide detailed information about the distribution and energy of electrons within the molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: This table is a template. Specific values are not available from existing literature.

Charge Distribution and Natural Atomic Charges

The distribution of electron density across the molecule is not uniform due to the different electronegativities of the atoms. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the natural atomic charges on each atom. This information reveals the electrophilic (positive) and nucleophilic (negative) sites within the molecule, which is critical for predicting how it will interact with other molecules. For instance, the oxygen atoms of the ethoxycarbonyl group are expected to carry a partial negative charge, while the carbonyl carbon would be partially positive.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic properties. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be performed. These predicted spectra, when compared with experimentally obtained data, serve as a powerful tool for structural confirmation and understanding the molecule's vibrational and electronic transitions. However, without experimental data to correlate, these predictions remain theoretical.

Computational NMR Chemical Shift Prediction

There are no published studies detailing the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound. Such research would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the electronic environment of the atomic nuclei and predict their resonance frequencies. These theoretical values, when compared with experimental data, can provide valuable insights into the molecular structure and conformation of the compound.

Theoretical IR and UV-Vis Spectral Simulations

Similarly, the scientific literature lacks any theoretical simulations of the IR and UV-Vis spectra for this compound. Theoretical IR spectroscopy simulations are instrumental in assigning vibrational modes to specific absorption bands observed in experimental spectra, offering a deeper understanding of the molecule's functional groups and their vibrational behavior. Theoretical UV-Vis spectroscopy, often performed using Time-Dependent DFT (TD-DFT), helps in elucidating the electronic transitions responsible for the absorption of light, providing information on the compound's electronic structure and potential applications in materials science and photochemistry.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

A critical aspect of understanding the solid-state properties of a compound is the analysis of its crystal packing and intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal's stability and physical properties. To date, no crystallographic data or Hirshfeld surface analysis has been reported for this compound. Such studies would be essential for predicting and understanding its solid-state behavior, which is crucial for applications in materials science and pharmaceutical development.

Chemical Reactivity and Transformation Pathways of 3 5 Ethoxycarbonyl 2 Thienyl 1 Propene

Reactivity of the Thiophene (B33073) Ring System

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions for thiophene derivatives include halogenation, nitration, and Friedel-Crafts reactions. For 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene, these reactions are anticipated to proceed with careful consideration of the directing effects of the substituents.

| Reaction | Typical Reagents | Expected Major Product(s) | Notes |

| Bromination | N-Bromosuccinimide (NBS) in a polar solvent | 3-Bromo-5-(ethoxycarbonyl)-2-(prop-1-en-1-yl)thiophene | The C3 position is favored due to the meta-directing effect of the ester and the ortho-directing effect of the propene group. |

| Nitration | Nitric acid in acetic anhydride | 3-Nitro-5-(ethoxycarbonyl)-2-(prop-1-en-1-yl)thiophene | Harsh conditions can lead to oxidation of the propene side chain. |

| Friedel-Crafts Acylation | Acyl chloride with a Lewis acid (e.g., AlCl₃) | 3-Acyl-5-(ethoxycarbonyl)-2-(prop-1-en-1-yl)thiophene | The deactivation of the ring by the ester group may require forcing conditions. |

Functionalization at Unsubstituted Positions

Transformations Involving the Propene Moiety

The 1-propene side chain of this compound exhibits the characteristic reactivity of a terminal alkene. This functionality allows for a variety of addition and transformation reactions, providing a versatile handle for molecular modification.

Alkene Addition Reactions (Hydrogenation, Halogenation, Hydroboration-Oxidation)

The double bond of the propene group is susceptible to a range of addition reactions, allowing for the introduction of new functional groups and the saturation of the side chain.

Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The product of this reaction is 3-(5-Ethoxycarbonyl-2-thienyl)propane.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds readily to form the corresponding dihaloalkane. This reaction typically occurs at room temperature and can be carried out in an inert solvent like dichloromethane.

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution yields the corresponding primary alcohol, 3-(5-Ethoxycarbonyl-2-thienyl)propan-1-ol. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyale.edu This regioselectivity is in contrast to the Markovnikov hydration that would be expected from acid-catalyzed addition of water. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyale.edu

| Reaction | Reagents | Product | Regioselectivity |

| Hydrogenation | H₂, Pd/C | 3-(5-Ethoxycarbonyl-2-thienyl)propane | N/A |

| Bromination | Br₂ | 1,2-Dibromo-3-(5-ethoxycarbonyl-2-thienyl)propane | N/A |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 3-(5-Ethoxycarbonyl-2-thienyl)propan-1-ol | Anti-Markovnikov |

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The terminal alkene of this compound can participate in various metathesis reactions, such as ring-closing metathesis (RCM) if tethered to another alkene, or cross-metathesis with other olefins. These reactions are typically catalyzed by ruthenium or molybdenum complexes, such as Grubbs' or Schrock's catalysts. For instance, a cross-metathesis reaction with another terminal alkene in the presence of a Grubbs catalyst would lead to the formation of a new, internally substituted alkene.

Polymerization Potential of the Alkene Group

The terminal alkene functionality of this compound makes it a potential monomer for polymerization reactions. Two primary polymerization pathways can be envisioned:

Acyclic Diene Metathesis (ADMET) Polymerization: If the monomer were a diene, ADMET polymerization would be a viable route to produce polymers with the thiophene unit in the main chain. mdpi.comwikipedia.orgnih.gov This step-growth condensation polymerization proceeds with the release of a small volatile alkene, such as ethylene (B1197577), and is catalyzed by metathesis catalysts. mdpi.comwikipedia.orgnih.gov

Radical Polymerization: The vinyl group can potentially undergo radical polymerization, initiated by a radical initiator such as AIBN or benzoyl peroxide. This would lead to a polymer with a saturated carbon backbone and pendant 3-(5-ethoxycarbonyl-2-thienyl) groups. The properties of the resulting polymer would be influenced by the bulky and electronically active thiophene side chains.

The viability and outcome of these polymerization reactions would depend on the specific reaction conditions and the choice of catalyst or initiator.

Reactions at the Ethoxycarbonyl Group

The ethoxycarbonyl group at the 5-position of the thiophene ring in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions are crucial for the further derivatization of the molecule, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Hydrolysis to Carboxylic Acid

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(5-Carboxy-2-thienyl)-1-propene. This transformation is typically achieved under basic conditions, followed by acidification. The resulting carboxylic acid is a key intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

A representative procedure for the hydrolysis of a similar ethyl ester on a thiophene derivative involves saponification with an aqueous solution of a strong base, such as sodium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the carboxylic acid.

Table 1: Representative Conditions for the Hydrolysis of Thiophene Esters

| Reagents | Solvent | Temperature | Reaction Time | Product |

| NaOH (aq) | Ethanol (B145695) | Room Temperature | Overnight | Carboxylic Acid |

| KOH (aq) | Methanol | Reflux | 2-4 hours | Carboxylic Acid |

| LiOH (aq) | THF/Water | Room Temperature | 3-6 hours | Carboxylic Acid |

This table presents generalized conditions based on the hydrolysis of various thiophene esters and is intended to be illustrative.

Reduction to Alcohol or Aldehyde

The ethoxycarbonyl group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent. These transformations provide access to important synthetic intermediates with different reactivity profiles.

Reduction to Alcohol:

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol, (5-(3-propen-1-yl)-2-thienyl)methanol. masterorganicchemistry.comdoubtnut.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures, followed by a careful aqueous workup.

Table 2: Conditions for the Reduction of Ethyl Thiophenecarboxylate to Alcohol

| Reducing Agent | Solvent | Temperature | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0 °C to Room Temperature | Primary Alcohol |

This table provides a general protocol for the reduction of thiophene esters to alcohols.

Reduction to Aldehyde:

To selectively reduce the ester to an aldehyde, a less reactive and sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this partial reduction. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.orgyoutube.comuta.edu The reaction is performed at low temperatures, typically -78 °C, in a non-polar solvent like toluene (B28343) or dichloromethane. The low temperature is crucial to prevent over-reduction to the alcohol. The reaction is quenched at low temperature before workup to isolate the aldehyde product, 5-(3-propen-1-yl)-2-thiophenecarbaldehyde.

Table 3: Conditions for the Partial Reduction of Ethyl Thiophenecarboxylate to Aldehyde

| Reducing Agent | Solvent | Temperature | Product |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C | Aldehyde |

This table outlines a general procedure for the selective reduction of thiophene esters to aldehydes.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. wikipedia.orgnih.gov This reaction can be catalyzed by either an acid or a base and is useful for modifying the properties of the ester or for introducing a protecting group. masterorganicchemistry.commdpi.comorganic-chemistry.org

Acid-Catalyzed Transesterification:

In the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, this compound can react with an excess of another alcohol (e.g., methanol) to yield the corresponding methyl ester. researchgate.netyoutube.comresearchgate.net The reaction is typically driven to completion by using the alcohol as the solvent.

Base-Catalyzed Transesterification:

Alternatively, a catalytic amount of a strong base, such as sodium alkoxide, can be used to facilitate the transesterification. wikipedia.orgmasterorganicchemistry.com For instance, reacting the ethyl ester with benzyl (B1604629) alcohol in the presence of sodium benzoxide would yield the benzyl ester.

Table 4: General Conditions for Transesterification of Ethyl Thiophenecarboxylate

| Catalyst | Alcohol | Conditions | Product |

| H₂SO₄ (catalytic) | Methanol | Reflux | Methyl Ester |

| NaOCH₃ (catalytic) | Methanol | Room Temperature to Reflux | Methyl Ester |

| Ti(OiPr)₄ | Benzyl Alcohol | High Temperature | Benzyl Ester |

This table provides examples of different catalytic systems for the transesterification of thiophene esters.

Role as a Synthetic Intermediate in Complex Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly those containing fused thiophene ring systems and other heterocyclic scaffolds. The presence of both the reactive propene side chain and the versatile ethoxycarbonyl group allows for a wide range of subsequent chemical manipulations.

Precursor for Annulated Thiophene Systems

The strategic positioning of the propene group at the 3-position and the ethoxycarbonyl group at the 2-position (after hydrolysis to the carboxylic acid) of the thiophene ring makes this compound an excellent precursor for the construction of annulated (fused) thiophene systems. These fused heterocycles are of significant interest in medicinal chemistry and materials science.

One notable example of such a transformation is the synthesis of thieno[3,2-c]pyran-4-one derivatives. nih.govresearchgate.net This can be achieved through a multi-step sequence starting with the hydrolysis of the ethyl ester to the carboxylic acid. The resulting 3-allyl-2-thiophenecarboxylic acid can then undergo an intramolecular cyclization. For instance, an iodocyclization reaction, promoted by an electrophilic iodine source, can lead to the formation of a fused pyranone ring.

Table 5: Proposed Synthesis of a Thieno[3,2-c]pyran-4-one Derivative

| Step | Reactant | Reagents | Product |

| 1 | This compound | 1. NaOH (aq), EtOH2. HCl (aq) | 3-(5-Carboxy-2-thienyl)-1-propene |

| 2 | 3-(5-Carboxy-2-thienyl)-1-propene | I₂ (Iodine), NaHCO₃ | Iodinated Thieno[3,2-c]pyran-4-one derivative |

This table outlines a plausible synthetic route to an annulated thiophene system.

Building Block for Heterocyclic Scaffolds

Beyond the formation of fused ring systems, this compound can be utilized as a versatile building block for the synthesis of various other heterocyclic scaffolds. This often involves the transformation of the ethoxycarbonyl group into a different functionality that can then participate in a cyclization reaction.

Synthesis of Pyrazole (B372694) Derivatives:

The ethoxycarbonyl group can be converted into a β-ketoester, a key precursor for the synthesis of pyrazoles. beilstein-journals.orgmdpi.comnih.gov For example, Claisen condensation of this compound with a suitable ketone in the presence of a strong base would yield the corresponding thiophene-containing β-ketoester. Subsequent condensation of this intermediate with hydrazine (B178648) or a substituted hydrazine would lead to the formation of a pyrazole ring. semanticscholar.orgsynergypublishers.com

Synthesis of Pyrimidine (B1678525) Derivatives:

The synthesis of pyrimidine derivatives can also be envisioned starting from this compound. researchgate.netnih.govgrowingscience.comresearchgate.netpnrjournal.com One common strategy involves the conversion of the ester into a β-enaminone or a chalcone-like intermediate. For instance, reaction of the corresponding β-ketoester with an amine would furnish a β-enaminoketone. This enaminoketone can then undergo cyclocondensation with a suitable three-carbon building block, such as a guanidine (B92328) or urea (B33335) derivative, to construct the pyrimidine ring.

Table 6: Proposed Strategies for the Synthesis of Heterocyclic Scaffolds

| Target Scaffold | Key Intermediate | Key Reaction |

| Pyrazole | Thiophene β-ketoester | Condensation with hydrazine |

| Pyrimidine | Thiophene β-enaminone | Cyclocondensation with guanidine/urea |

This table summarizes potential synthetic pathways to different heterocyclic systems.

Advanced Characterization Methodologies for Organic Molecules Applied to Thiophene Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of individual compounds from complex mixtures and for the assessment of their purity. For thiophene (B33073) derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of thiophene derivatives, offering high resolution and sensitivity. Its application is crucial for verifying the purity of synthesized compounds like 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene.

Research Findings: The separation of thiophenic compounds is often achieved using reverse-phase (RP) HPLC methods. sielc.commdpi.com For instance, a common setup involves a C18 column (e.g., ODS-3) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with water. mdpi.com Isocratic elution, where the mobile phase composition remains constant, can provide rapid and reproducible results, with analysis times often under 10 minutes. mdpi.com UV detection is typically employed, with the wavelength set to capture the characteristic absorbance of the thiophene ring system. mdpi.com Studies on various thiophenes have demonstrated the effectiveness of HPLC in separating complex mixtures and confirming the purity of target compounds to be ≥95%. nih.gov The choice of mobile phase can be adjusted; for mass spectrometry-compatible applications, volatile acids like formic acid are used instead of phosphoric acid. sielc.com

Interactive Data Table: Illustrative HPLC Parameters for Thiophene Derivative Analysis

| Parameter | Value/Type | Purpose |

| Column | PerfectSil Target ODS-3 (C18), 250 x 4.6 mm, 5 µm | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water (90:10 v/v) | Eluent for separating compounds based on polarity. |

| Elution Mode | Isocratic | Ensures consistent and rapid analysis. mdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. mdpi.com |

| Detection | UV-Vis Detector @ 231 nm | Monitors the eluting compounds based on UV absorbance. mdpi.com |

| Injection Volume | 20 µL | Standard volume for sample introduction. mdpi.com |

| Purity Achieved | ≥95% | Standard purity confirmation for synthesized derivatives. nih.gov |

Note: This data is representative of methods used for thiophenic compounds and serves as a model for the analysis of this compound.

For volatile or semi-volatile thiophene derivatives, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective analytical method. It combines the superior separation capabilities of capillary GC with the definitive identification power of MS. znaturforsch.comnih.gov

Research Findings: GC-MS is particularly suitable for analyzing complex mixtures of thiophenes, allowing for the unequivocal assignment of individual compounds, even those present in trace amounts or as isomers. znaturforsch.comnih.gov The process involves vaporizing the sample, separating its components on a capillary column (e.g., a non-polar or medium-polarity column), and then fragmenting the molecules in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which allows for positive identification by comparison to spectral libraries. researchgate.netresearchgate.net The group-specific fragmentation and typical sulfur isotope peaks further aid in the identification of thiophenic compounds. nih.gov GC-MS has been successfully used to identify dozens of thiophene derivatives in various matrices. znaturforsch.com

Interactive Data Table: Representative GC-MS Operational Parameters

| Parameter | Value/Type | Purpose |

| GC System | Perkin Elmer Clarus 500 or similar | Instrument for separating volatile compounds. |

| Column | Restek Rtx®-5 (30m x 0.25mm) | Capillary column for high-resolution separation. |

| Carrier Gas | Helium (99.999%) at 1 mL/min | Inert gas to carry the sample through the column. wjpls.org |

| Oven Program | 40°C, ramped to 280°C | Temperature gradient to elute compounds based on boiling point. wjpls.org |

| MS Detector | Electron Impact (EI) at 70 eV | Ionization method to fragment molecules for analysis. wjpls.org |

| Mass Range | 40-550 Da | Range of mass-to-charge ratios scanned. wjpls.org |

| Identification | Comparison with NIST/Wiley spectral libraries | Matching fragmentation patterns to known compounds. |

Note: These parameters are typical for the GC-MS analysis of organic compounds and are applicable for the characterization of this compound.

When a high-purity sample of a target compound is required for further research or as a reference standard, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography designed to isolate and purify larger quantities of a substance.

Research Findings: Analytical HPLC methods can be adapted and scaled for preparative separations to isolate impurities or the main compound. sielc.com By using a larger column diameter and higher flow rates, significant quantities of a specific thiophene derivative can be purified from a reaction mixture. The fractions corresponding to the desired compound's peak are collected as they elute from the system. For less polar or thermally stable compounds, vacuum distillation can also serve as an effective purification method, as demonstrated in the separation of acetylthiophene isomers where distillation significantly reduced the concentration of an undesired isomer. google.com This process separates compounds based on differences in their boiling points under reduced pressure, which prevents thermal degradation.

Surface-Sensitive Analytical Techniques

When thiophene derivatives are used to create thin films or surface coatings, specialized techniques are required to characterize the composition and morphology of these surfaces.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of the top few nanometers of a solid surface. jeol.comcurtin.edu.au

Research Findings: In a SIMS analysis, a primary ion beam (e.g., Bi₃⁺) bombards the sample surface, causing atoms and molecular fragments (secondary ions) to be ejected. nih.gov These secondary ions are then analyzed by a mass spectrometer, typically a time-of-flight (ToF) analyzer, which provides high mass resolution and a wide mass range. curtin.edu.auresearchgate.net Static ToF-SIMS, in particular, uses a very low primary ion dose to keep the surface chemically intact, making it ideal for analyzing organic molecules and polymers on surfaces. researchgate.net The technique can generate high-resolution chemical maps of a surface, revealing the spatial distribution of different molecules. curtin.edu.au For organic thin films, SIMS can become complex due to fragmentation; however, it remains a powerful tool for detecting surface composition and contamination. jeol.comnih.gov

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface topography. researchgate.net It is invaluable for characterizing the surface morphology of thin films made from thiophene-based materials.

Interactive Data Table: Example AFM Data for a Thiophene-Based Thin Film

| Parameter | Description | Illustrative Value |

| Scan Size | The lateral dimensions of the imaged area. | 5 x 5 µm² |

| Image Mode | The operational mode used for scanning. | Tapping Mode |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations. | 15.6 nm |

| Peak-to-Peak Height | The vertical distance between the highest and lowest points in the imaged area. | 184 nm |

| Morphology | Qualitative description of the surface features. | Granular with needle-like crystalline domains. |

Note: This data is representative of findings for polymer films derived from thiophenes and illustrates the type of information obtainable for a film of this compound. researchgate.netmpg.de

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Nanoscale Properties

Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are powerful techniques for characterizing the nanoscale properties of organic molecules, offering real-space imaging of molecular arrangements and insights into their local electronic structure. While direct STM and STS studies on this compound are not extensively documented in publicly available literature, the application of these methodologies to a wide array of thiophene derivatives provides a robust framework for understanding how this specific molecule would be characterized.

STM operates based on the quantum mechanical tunneling of electrons between a sharp conductive tip and a conducting or semiconducting surface. drexel.edu This tunneling current is exponentially dependent on the tip-sample distance, enabling the generation of high-resolution topographic images of surfaces at the atomic and molecular scale. For thiophene derivatives, this technique is instrumental in visualizing their self-assembly, orientation, and packing on various substrates, such as gold (Au(111)) and graphite. acs.org

When applied to molecules like this compound, STM can elucidate the influence of its specific functional groups—the thiophene ring, the ethoxycarbonyl group, and the propene tail—on its adsorption and ordering behavior. The contrast in STM images is not solely topographical; it is also influenced by the local density of electronic states. acs.org This allows for the differentiation of various functional groups within the imaged molecules. For instance, the sulfur atom in the thiophene ring and the oxygen atoms in the ethoxycarbonyl group would likely exhibit distinct electronic signatures compared to the hydrocarbon backbone of the propene group, leading to variations in image contrast. acs.org

Scanning Tunneling Spectroscopy (STS) extends the capabilities of STM by providing information about the local electronic structure of the sample. rsc.org By holding the STM tip at a fixed position and sweeping the bias voltage while measuring the tunneling current, a current-voltage (I-V) curve is obtained. The derivative of this curve (dI/dV) is proportional to the local density of states (LDOS) of the sample at the tip's position. drexel.edu

For a molecule such as this compound, STS could be used to probe the electronic contributions of the thiophene ring and the ethoxycarbonyl substituent. The π-system of the thiophene ring is expected to have a distinct electronic signature that can be mapped using STS. This would provide valuable data on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's electronic and optoelectronic properties.

The following tables represent hypothetical data that could be obtained from STM and STS analysis of this compound on a Au(111) surface, based on typical findings for similar thiophene derivatives.

Table 1: Hypothetical STM Imaging Parameters and Observations for this compound on Au(111)

| Parameter | Value | Description |

| Substrate | Au(111) | A common, atomically flat substrate for STM studies of organic molecules. |

| Deposition Method | Solution casting | A standard method for depositing molecules onto the substrate. |

| Tunneling Current (It) | 50 pA | A typical setpoint current that provides stable imaging conditions. |

| Bias Voltage (Vbias) | -0.8 V | The voltage applied between the tip and the sample. |

| Observed Structure | Ordered molecular rows | Indicates self-assembly of the molecules on the surface. |

| Intermolecular Spacing | ~0.5 nm | The distance between adjacent molecules in the assembled structure. |

| Molecular Orientation | Planar adsorption | The thiophene ring lies flat on the Au(111) surface. |

Table 2: Hypothetical STS Data for this compound

| Molecular Feature | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (eV) |

| Thiophene Ring | -5.2 | -2.1 | 3.1 |

| Ethoxycarbonyl Group | -5.8 | -1.9 | 3.9 |

These tables illustrate the type of quantitative and qualitative data that STM and STS can provide. The precise values would be determined experimentally and would offer significant insights into the nanoscale behavior and electronic properties of this compound, contributing to a deeper understanding of its potential applications in organic electronics and materials science.

Applications and Potential in Materials Science and Engineering

Organic Electronic and Optoelectronic Devices

No publications were identified that report the use of 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene or polymers derived from it in the fabrication of organic electronic or optoelectronic devices.

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated as a component in organic light-emitting diodes (OLEDs), either as an emissive material, a host material, or in any other capacity.

Similarly, no research could be located that describes the application of this compound or its polymeric derivatives in organic thin-film transistors (OTFTs). The focus of OTFT research is on thiophene-based materials with different substitution patterns that are more conducive to charge transport.

Role in Organic Photovoltaics (OPVs) and Solar Cells

Thiophene (B33073) derivatives are extensively used as electron-donating building blocks in the active layer of organic solar cells. Researchers frequently polymerize thiophene-containing monomers to create conjugated polymers that serve as the donor material in a bulk heterojunction (BHJ) solar cell. The performance of these devices is highly dependent on the polymer's molecular weight, energy levels (HOMO/LUMO), and ability to form an optimal morphology with an acceptor material.

While numerous studies focus on modifying the thiophene ring with various functional groups to optimize these properties, there is no available research that specifically incorporates this compound as a monomer or a key component in a donor material for OPVs. Consequently, there are no reported data on the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF) for solar cells utilizing this specific compound.

Table 1: Representative Thiophene-Based Donor Polymers in Organic Photovoltaics (Illustrative - Not Containing the Subject Compound)

| Polymer Name | Acceptor | PCE (%) |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | PCBM | ~4-5% |

| PTB7-Th | PC71BM | ~9-11% |

Sensing Materials Development

The electrical and optical properties of conjugated polymers derived from thiophenes can be sensitive to their local environment, making them attractive candidates for chemical and biological sensors. The interaction of an analyte with the polymer backbone can induce changes in conductivity, fluorescence, or absorbance, which can be measured to detect the presence of the target substance.

The development of such sensing materials often involves the functionalization of the thiophene monomer to impart selectivity and sensitivity towards a specific analyte. Although the ethoxycarbonyl and propene groups could potentially be modified for sensing applications, there is no published research detailing the synthesis or performance of a sensor based on a polymer derived from this compound.

Other Emerging Materials Applications (e.g., Anode Materials in Batteries)

Organic materials are being explored as sustainable alternatives to inorganic materials for electrodes in lithium-ion batteries and other energy storage devices. The redox activity of certain organic functional groups can be harnessed for charge storage. Thiophene-based polymers and molecules containing carbonyl groups (such as the ethoxycarbonyl group) have been investigated for their potential as electrode materials. The carbonyl groups can act as redox-active sites for lithium-ion coordination.

Research in this area has focused on polymers with a high density of redox-active sites and good electronic conductivity to facilitate charge transport. While there is research on ethoxycarbonyl-based organic electrodes and thiophene-based anode materials, no studies have specifically evaluated the electrochemical performance, such as specific capacity, cycling stability, or rate capability, of this compound or its corresponding polymer as an anode material in batteries.

Table 2: Examples of Organic Anode Materials for Lithium-Ion Batteries (Illustrative - Not Containing the Subject Compound)

| Material Class | Reversible Capacity (mAh/g) | Voltage Plateau (vs. Li/Li+) |

|---|---|---|

| Conjugated Carbonyl Polymers | 150-300 | 1.5-2.5 V |

| Thiophene-based Redox Polymers | 100-200 | Variable |

Future Research Trajectories and Scientific Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of specialized thiophene (B33073) derivatives is the development of efficient and environmentally benign synthetic methodologies. benthamdirect.com Traditional methods for thiophene synthesis, such as the Paal-Knorr or Gewald reactions, often involve harsh conditions or produce significant waste. nih.govderpharmachemica.com Future research must focus on creating sustainable pathways to 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene.

Key areas of investigation should include:

Metal-Free Synthesis: Exploring metal-free approaches to minimize metal toxicity and advance green chemistry principles is a crucial goal. nih.gov This could involve leveraging elemental sulfur or other sulfur sources with readily available starting materials under controlled conditions. organic-chemistry.org

Flow Chemistry: The implementation of continuous flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher purity and yields.

These green synthetic approaches are essential for making this compound and its derivatives more accessible for research and potential commercial applications.

Exploration of Advanced Catalytic Transformations

The functional groups present in this compound—the thiophene ring, the propene group, and the ester—offer multiple sites for catalytic modification. Future research should concentrate on leveraging advanced catalysis to selectively functionalize this molecule, thereby creating a diverse library of new compounds with unique properties.

Table 1: Potential Catalytic Transformations for this compound

| Functional Group | Catalytic Reaction | Potential Outcome |

|---|---|---|

| Propene Group | Asymmetric Hydrogenation | Creation of chiral centers |

| Propene Group | Metathesis | Formation of longer-chain olefins or cyclic compounds |

| Thiophene Ring | C-H Activation/Functionalization | Direct introduction of new substituents (e.g., aryl, alkyl groups) |

Asymmetric Catalysis: The development of catalytic asymmetric transformations is a significant area of interest for thiophene derivatives. rsc.orgrsc.org Applying asymmetric hydrogenation or other chiral catalytic methods to the propene double bond could yield enantiomerically pure compounds, which is critical for applications in pharmaceuticals and chiral materials.

C-H Functionalization: Modern catalytic techniques, such as palladium/norbornene cooperative catalysis, allow for the direct and selective functionalization of C-H bonds on the thiophene ring. nih.gov This would enable the introduction of additional functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to creating complex derivatives. nih.gov

Polymerization Catalysis: The propene group serves as a potential monomer for polymerization. Investigating catalytic polymerization methods could lead to the synthesis of novel polymers with a thiophene-based backbone, which may have interesting conductive or optical properties.

Deeper Understanding of Structure-Property Relationships through Computational and Experimental Synergy

A fundamental challenge in materials science is to predict the macroscopic properties of a material based on its molecular structure. For this compound and its derivatives, a synergistic approach combining computational modeling and experimental validation is essential to elucidate these structure-property relationships. nih.govrsc.org

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of the molecule. tandfonline.comrsc.org These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining its potential in electronic applications. tandfonline.com

Experimental Characterization: The synthesis of a systematic series of derivatives, followed by thorough experimental characterization (e.g., UV-Vis spectroscopy, cyclic voltammetry, X-ray crystallography), is necessary to validate the computational models. tandfonline.com This iterative process of prediction and verification will accelerate the discovery of new materials with desired properties.

This combined approach will enable a more rational design of molecules for specific applications, moving beyond trial-and-error synthesis. cam.ac.uk

Expanding Applications in Emerging Material Technologies

Thiophene-based materials are already integral to various technologies, including organic electronics and photovoltaics. bohrium.commdpi.com The unique combination of functional groups in this compound suggests its potential as a building block for a new generation of advanced materials.

Table 2: Potential Applications in Emerging Technologies

| Technology Area | Potential Role of this compound Derivatives |

|---|---|

| Organic Electronics | As a monomer for conductive polymers or as a component in organic thin-film transistors (OTFTs). nih.gov |

| Organic Photovoltaics (OPVs) | As a building block for donor or acceptor materials in bulk heterojunction solar cells. mdpi.com |

| Non-Linear Optics (NLO) | As a chromophore in materials with second- or third-order NLO properties. researchgate.net |

Future research should focus on synthesizing derivatives of this compound and evaluating their performance in these emerging technologies. For instance, polymerization of the propene group could lead to novel side-chain functionalized polythiophenes, where the properties can be tuned by modifying the ester group. The extended π-conjugation in such polymers could be beneficial for charge transport in electronic devices. researchgate.net

Addressing Scalability and Efficiency in Synthesis for Industrial Relevance

For any promising compound to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and efficient. A significant scientific challenge will be to translate the novel, sustainable synthetic routes developed in academic settings to a larger, industrial scale. bohrium.com

This involves:

Process Optimization: Rigorous optimization of reaction conditions (temperature, pressure, catalyst loading, solvent choice) to maximize yield and minimize cost.

Catalyst Recovery and Reuse: For catalytic processes, developing methods for the efficient recovery and reuse of expensive catalysts is crucial for economic viability.

Purification Strategies: Devising efficient and scalable purification methods to obtain high-purity material required for applications like organic electronics.

Addressing these scalability challenges is paramount for the eventual real-world impact of this compound and its derivatives. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Ethoxycarbonyl-2-thienyl)-1-propene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Cross-Coupling Strategies : Utilize Suzuki-Miyaura coupling to attach the thienyl moiety to the propenyl backbone. For example, thiophene derivatives with ethoxycarbonyl substituents can be synthesized via palladium-catalyzed cross-coupling of 5-bromo-2-thienyl esters with propenyl boronic acids .

- Esterification : Introduce the ethoxycarbonyl group via nucleophilic acyl substitution using ethyl chloroformate under anhydrous conditions. Monitor reaction progress via FT-IR for carbonyl (C=O) stretching frequencies (~1720 cm⁻¹) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR Analysis : Assign the propenyl double bond geometry (E/Z) using ¹H-NMR coupling constants (J = 12–18 Hz for trans; J = 6–12 Hz for cis). The thienyl protons (δ 6.8–7.5 ppm) and ethoxycarbonyl group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂) should be distinct .

- X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Compare bond lengths and angles to similar thiophene-propenyl structures (e.g., C–S bond: ~1.70 Å; C=C bond: ~1.34 Å) .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For example, the ethoxycarbonyl group’s electron-withdrawing effect may lower LUMO energy, enhancing electrophilic substitution at the thiophene’s α-position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Compare activation energies for competing regioselective pathways (e.g., α- vs. β-substitution on thiophene) .

Q. How does the ethoxycarbonyl group influence the compound’s applicability in polymer synthesis or organometallic catalysis?

- Methodological Answer :

- Polymer Synthesis : The ethoxycarbonyl group can act as a directing group in radical polymerization. Compare reactivity with analogous compounds (e.g., methyl or phenyl esters) using DSC to monitor glass transition temperatures (Tg) and GPC for molecular weight distribution .

- Organometallic Catalysis : Test coordination behavior with transition metals (e.g., Pd or Ru) via UV-Vis spectroscopy. The ester’s lone pairs may stabilize metal complexes, enhancing catalytic activity in cross-coupling reactions. Compare turnover numbers (TON) with non-esterified analogs .

Q. What strategies address contradictory data in literature regarding this compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH) and monitor decomposition via LC-MS. Identify degradation products (e.g., hydrolysis of the ester to carboxylic acid) and quantify half-lives .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to probe hydrolysis mechanisms. A primary KIE (k_H/k_D > 1) suggests rate-determining proton transfer, while secondary effects indicate steric or electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.